REACTION_CXSMILES
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[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[NH:4][CH2:5][CH2:6][OH:7].[CH3:12][N:13]=[C:14]=S.CI.CCOCC>CO>[OH:7][CH2:6][CH2:5][N:4]1[C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=2[N:1]=[C:12]1[NH:13][CH3:14]
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Name
|
|
Quantity
|
30.4 g
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Type
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reactant
|
Smiles
|
NC1=C(NCCO)C=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
The resulting mixture was stirred at room temperature for 4 hours
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Duration
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4 h
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Type
|
TEMPERATURE
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Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in the freezer for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the white crystals were filtered
|
Type
|
DISSOLUTION
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Details
|
The material was dissolved in H2O
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(=NC2=C1C=CC=C2)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |